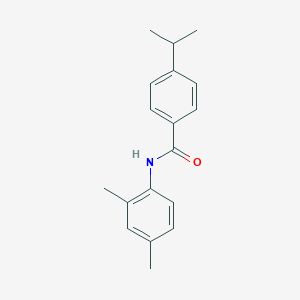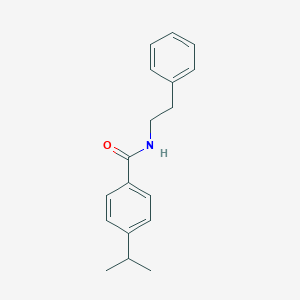
N-(2,4-dimethylphenyl)-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-isopropylbenzamide, also known as DPA or Dibenzoylmethane, is a synthetic compound that has gained attention for its potential applications in scientific research. DPA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Its chemical formula is C17H19NO and it has a molecular weight of 253.34 g/mol. In
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. By inhibiting AKT activity, this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-4-isopropylbenzamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications. Overall, this compound is a promising compound with potential applications in various scientific fields.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-4-isopropylbenzamide can be synthesized through a reaction between 2,4-dimethylbenzoyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been investigated for its potential applications in various scientific fields. One of the most notable applications is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20) |
Clé InChI |
DXSBKZUGHGBQRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)








